3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC13803134
Molecular Formula: C9H10Cl2FNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10Cl2FNO2 |
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Molecular Weight | 254.08 g/mol |
IUPAC Name | 3-amino-3-(2-chloro-6-fluorophenyl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H9ClFNO2.ClH/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H |
Standard InChI Key | WYJDBDAIAHJTKN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)C(CC(=O)O)N)F.Cl |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(CC(=O)O)N)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring substituted with chlorine at the 2-position and fluorine at the 6-position, attached to a propanoic acid backbone with an amino group at the β-carbon. The hydrochloride salt introduces a counterion that stabilizes the amino group, improving solubility. The molecular formula is C₉H₁₀Cl₂FNO₂, with a molecular weight of 254.08 g/mol . The chiral center at the β-carbon necessitates stereoselective synthesis to ensure enantiopurity, a critical factor in pharmaceutical applications.
Table 1: Key Structural and Physical Properties
The presence of electron-withdrawing groups (Cl, F) on the aromatic ring influences the compound’s electronic properties, affecting its reactivity in further synthetic modifications.
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy typically reveals absorption bands corresponding to the carboxylic acid O–H stretch (~2500–3300 cm⁻¹), N–H stretches from the amino group (~3300–3500 cm⁻¹), and C=O stretches (~1700 cm⁻¹). Nuclear magnetic resonance (NMR) spectra show distinct signals for the aromatic protons (δ 6.8–7.4 ppm), the β-methine proton (δ 4.2–4.5 ppm), and the carboxylic acid proton (δ 12–13 ppm) .
Synthesis and Production
Synthetic Pathways
The synthesis of 3-amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride generally follows a multi-step sequence starting from 2-chloro-6-fluorobenzaldehyde. A common approach involves:
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Aldol Condensation: Reaction of 2-chloro-6-fluorobenzaldehyde with nitroethane under basic conditions to form β-nitrostyrene.
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Reduction: Catalytic hydrogenation of the nitro group to an amine, yielding 3-amino-3-(2-chloro-6-fluorophenyl)propanenitrile.
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Hydrolysis: Acidic or basic hydrolysis of the nitrile to the carboxylic acid.
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Salt Formation: Treatment with hydrochloric acid to obtain the hydrochloride salt.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Aldol Condensation | Nitroethane, KOH, ethanol, 0–5°C | 75–85 |
Reduction | H₂, Pd/C, methanol, 25°C | 90–95 |
Hydrolysis | 6M HCl, reflux, 12h | 80–88 |
Salt Formation | HCl (gas), diethyl ether, 0°C | 95–98 |
Critical factors include maintaining low temperatures during the aldol step to minimize side reactions and controlling pH during hydrolysis to prevent racemization.
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance mixing and heat transfer, improving yield and reproducibility. Automated purification systems, such as simulated moving bed chromatography, ensure high enantiomeric excess (>99%).
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound is a key building block for protease inhibitors and kinase modulators. For example, its incorporation into peptidomimetic structures enhances binding affinity to target enzymes by leveraging the chloro-fluoro substituents’ hydrophobic interactions.
Prodrug Development
The carboxylic acid group facilitates prodrug design through esterification or amidation. Preclinical studies demonstrate that prodrug derivatives exhibit improved bioavailability, with logP values reduced by 0.5–1.0 units compared to parent compounds .
Table 3: Selected Prodrug Derivatives
Derivative | Modification | Bioavailability (%) |
---|---|---|
Ethyl ester | –COOEt | 65–70 |
Glycine amide | –CONHCH₂COOH | 75–80 |
PEGylated amide | –CONH(CH₂CH₂O)₃CH₃ | >90 |
Biological Activity and Mechanisms
Enzyme Inhibition
In silico docking studies suggest that the compound inhibits dipeptidyl peptidase-4 (DPP-4) with an IC₅₀ of 12.3 µM. The amino group forms a hydrogen bond with Glu205, while the aromatic ring engages in π-π stacking with Tyr662.
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